

Ethyl Trifluoropyruvate chemical properties and reactivity

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Compound of Interest

Compound Name: *Ethyl Trifluoropyruvate*

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An In-depth Technical Guide to **Ethyl Trifluoropyruvate**: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3,3,3-trifluoropyruvate (ETFP) is a valuable and highly reactive fluorinated building block in modern organic synthesis. Its unique structure, featuring adjacent ketone and ester functionalities strongly activated by a trifluoromethyl group, makes it a potent electrophile for creating complex, fluorine-containing molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols for its use in key synthetic transformations, serving as a technical resource for professionals in research and drug development.

Chemical and Physical Properties

Ethyl trifluoropyruvate is a clear, colorless to pale yellow liquid.^[1] Its physical and chemical properties are summarized in the tables below. The presence of the electron-withdrawing trifluoromethyl group significantly influences the compound's reactivity and spectroscopic characteristics.

Physical Properties

The key physical properties of **ethyl trifluoropyruvate** are detailed in Table 1.

| Property | Value | Reference(s) |
|---------------------------------------|---|---|
| CAS Number | 13081-18-0 | [2] [3] |
| Molecular Formula | C ₅ H ₅ F ₃ O ₃ | [2] [3] |
| Molecular Weight | 170.09 g/mol | [2] [4] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Boiling Point | 95 - 98 °C | [2] |
| Density | 1.283 g/mL at 25 °C | [2] |
| Refractive Index (n ²⁰ /D) | 1.341 | [2] [5] |
| Flash Point | 31 °C (87.8 °F) - closed cup | |
| Vapor Pressure | 12.49 hPa at 25 °C | [2] |
| Solubility | Miscible with dichloromethane | [2] |

Spectroscopic Data

The spectroscopic data for **ethyl trifluoropyruvate** is crucial for reaction monitoring and characterization. Key data from NMR and IR spectroscopy are summarized in Table 2.

| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Reference(s) |
|---|--|--------------|
| ^1H NMR | $\delta \sim 4.4$ ppm (q, 2H, -OCH ₂ CH ₃) $\delta \sim 1.4$ ppm (t, 3H, -OCH ₂ CH ₃) | [4][6] |
| ^{13}C NMR (in CDCl ₃) | $\delta \sim 181$ ppm (q, C=O, ketone) ~ 159 ppm (s, C=O, ester) ~ 115 ppm (q, -CF ₃) $\delta \sim 65$ ppm (s, -OCH ₂ CH ₃) $\delta \sim 13$ ppm (s, -OCH ₂ CH ₃) | [4][7] |
| ^{19}F NMR (vs CFCl ₃) | $\delta \sim -76$ to -85 ppm (s) | [1][8][9] |
| IR Spectroscopy | ~ 1750 - 1780 cm ⁻¹ (C=O stretch, ketone & ester) ~ 1100 - 1300 cm ⁻¹ (C-F stretch) | [10][11] |
| Mass Spectrometry (EI) | m/z = 170 [M] ⁺ Expected fragments: [M-29] ⁺ (-C ₂ H ₅), [M-45] ⁺ (-OC ₂ H ₅), [M-69] ⁺ (-CF ₃), [M-73] ⁺ (-COOC ₂ H ₅) | [12][13] |

Reactivity and Synthetic Applications

The core of **ethyl trifluoropyruvate**'s utility lies in the high electrophilicity of its two carbonyl carbons, which is significantly enhanced by the inductive effect of the adjacent CF₃ group. This makes it an excellent substrate for a wide range of nucleophilic addition and condensation reactions.

Fig. 1: Key reactivity pathways of **ethyl trifluoropyruvate**.

Friedel–Crafts Alkylation

Ethyl trifluoropyruvate is widely used in enantioselective Friedel–Crafts alkylations of electron-rich aromatic and heteroaromatic compounds like indoles, phenols, and pyrroles.[14] These reactions, often catalyzed by chiral Lewis acids (e.g., bisoxazoline copper(II)

complexes), provide efficient access to optically active α -trifluoromethyl- α -hydroxy esters, which are important chiral building blocks.[15]

Aldol and Aldol-Type Reactions

The activated ketone carbonyl readily participates in Aldol and related reactions. For instance, organocatalytic, asymmetric direct Aldol-type reactions with substrates like oxindoles have been developed.[16] These reactions can generate two contiguous stereocenters, one of which is a quaternary carbon bearing a trifluoromethyl group, in a single step with high diastereoselectivity and enantioselectivity.[16][17]

Multicomponent Reactions for Heterocycle Synthesis

ETFP is an excellent substrate for multicomponent domino reactions to construct complex heterocyclic frameworks. A notable example is the three-component cyclization with methyl ketones and amino alcohols to produce trifluoromethyl-substituted bicyclic γ -lactams, such as tetrahydropyrrolo[2,1-b]oxazol-5-ones.[18]

Reduction

The ketone carbonyl can be selectively reduced over the ester group using mild reducing agents like sodium borohydride (NaBH_4) to yield ethyl 3,3,3-trifluoro-2-hydroxypropanoate.[12] This product is another valuable chiral intermediate in synthetic chemistry.

Experimental Protocols

Detailed methodologies for key transformations are provided below. Standard laboratory safety precautions should always be observed when handling these reagents.

Protocol 1: Synthesis of Ethyl Trifluoropyruvate

One common synthesis involves the oxidation of ethyl 3,3,3-trifluorolactate.[2]

Fig. 2: Workflow for the synthesis of **ethyl trifluoropyruvate**.

Methodology:

- Reaction Setup: To a suitable reaction vessel, add ethyl 3,3,3-trifluorolactate (1.0 eq) and dissolve it in acetonitrile (approx. 1.0 mL per mmol of lactate).[2]

- Oxidation: Add sodium hypochlorite pentahydrate ($\text{NaClO}\cdot 5\text{H}_2\text{O}$, 1.2 eq) to the solution and stir the mixture at 20°C for 30 minutes.[2]
- Monitoring: The reaction progress can be monitored by ^{19}F NMR, checking for the complete consumption of the starting material.[2]
- Quenching: Once the reaction is complete, quench the remaining oxidant by adding sodium thiosulfate pentahydrate (0.026 eq) and stirring.[2]
- Workup: Add sodium bicarbonate (0.067 eq) and anhydrous sodium sulfate (1.2 eq). Stir the mixture and then remove the solid matter by filtration.[2]
- Purification: The filtrate, containing the crude product, is purified by simple distillation (e.g., up to 48°C at 0.5 kPa) to yield pure **ethyl trifluoropyruvate**.[2]

Protocol 2: Reduction of Ethyl Trifluoropyruvate with NaBH_4

This protocol describes the selective reduction of the ketone functionality.[12]

Methodology:

- Reaction Setup: In a 100 mL round-bottom flask, dissolve **ethyl trifluoropyruvate** (5.00 g, 29.4 mmol, 1.0 eq) in diethyl ether (50 mL).[12]
- Cooling: Cool the mixture to 0°C using an ice bath.[12]
- Reduction: Add sodium borohydride (NaBH_4 , 559 mg, 14.8 mmol, 0.5 eq) portion-wise to the cooled solution.[12]
- Reaction: Allow the resulting solution to warm to room temperature and stir for 1 hour.[12]
- Workup: Dilute the reaction mixture with water (20 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).[12]
- Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,3,3-trifluoro-2-hydroxypropyl ethanoate.[12]

Protocol 3: Catalytic Enantioselective Friedel-Crafts Alkylation of Indole

This is a representative procedure for the C-H functionalization of an indole.[\[15\]](#)

Fig. 3: General workflow for a Friedel-Crafts alkylation.

Methodology:

- Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst (e.g., a copper(II)-bisoxazoline complex, 10 mol%).
- Reaction Setup: Add the indole substrate (1.0 eq) and a suitable anhydrous solvent (e.g., THF, Et₂O, or CH₂Cl₂).
- Cooling: Cool the reaction mixture to the optimal temperature as determined by literature (often between -78°C and 0°C).
- Addition: Slowly add **ethyl trifluoropyruvate** (1.1 - 1.5 eq) to the mixture.
- Reaction: Stir the reaction at the specified temperature for the required time (typically 12-48 hours), monitoring by TLC or LC-MS.
- Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
- Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
- Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired optically active product.

Conclusion

Ethyl trifluoropyruvate is a cornerstone reagent for introducing the trifluoromethyl group into organic molecules. Its high reactivity, driven by the powerful electron-withdrawing nature of the CF₃ group, enables a diverse range of chemical transformations. From fundamental reactions like reductions and Aldol additions to sophisticated catalytic enantioselective Friedel-Crafts

alkylations and multicomponent heterocycle syntheses, ETPF provides chemists with a reliable and versatile tool for constructing novel molecular architectures. A thorough understanding of its properties and reaction protocols, as outlined in this guide, is essential for its effective application in pharmaceutical discovery and materials science.

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